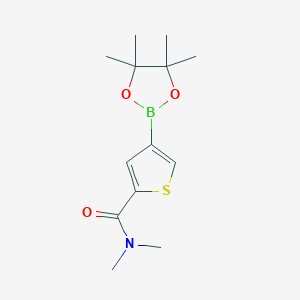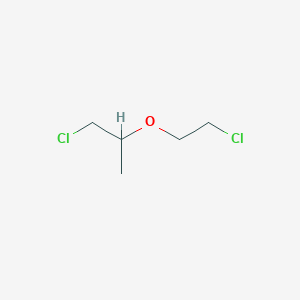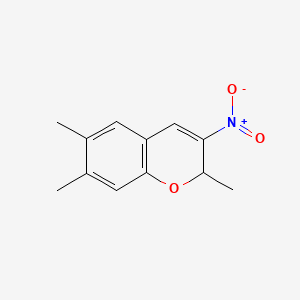
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and photochemical properties. This compound is characterized by the presence of a nitro group at the third position and three methyl groups at the second, sixth, and seventh positions on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran typically involves the nitration of 2,6,7-trimethyl-2H-1-benzopyran. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-2,6,7-trimethyl-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Applications De Recherche Scientifique
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzopyran derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and optical data storage devices.
Mécanisme D'action
The mechanism of action of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the benzopyran ring can participate in photochemical reactions, making it useful in photoresponsive applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic spiropyran with similar structural features but different photochemical properties.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro-2H-1-benzopyran: Another spiropyran derivative with a methoxy group that enhances its quantum yield.
Uniqueness
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties.
Propriétés
Numéro CAS |
57543-83-6 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2,6,7-trimethyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3 |
Clé InChI |
DRQBSLQRAKLDGC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





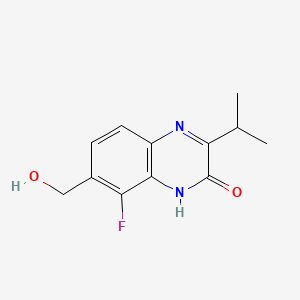
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
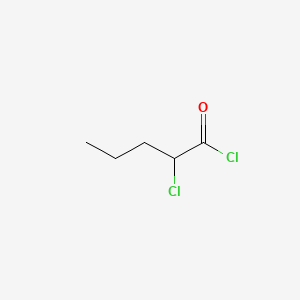
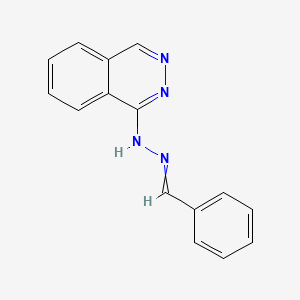
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)

![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)

